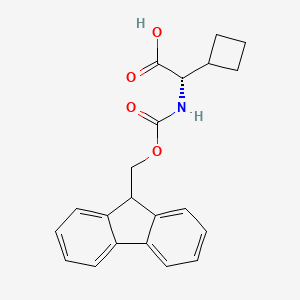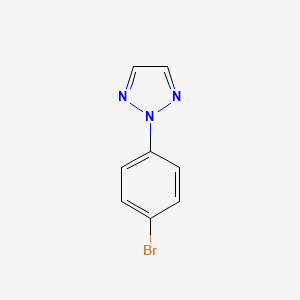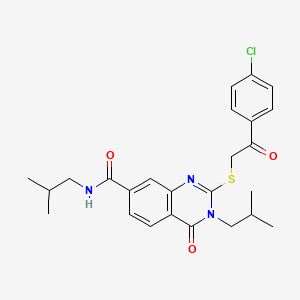![molecular formula C18H14ClFN4O2S2 B2789737 4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide CAS No. 951449-12-0](/img/structure/B2789737.png)
4-chloro-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule with a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The molecule also contains a fluorophenyl group, a triazole ring, and a benzenesulfonamide moiety .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 2-mercaptobenzimidazoles with ketones in boiling AcOH/H2SO4 to afford 2-benzimidazolylthioacetophenone derivatives . These are then cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The IR spectrum can give insights into the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the thiazole ring, the fluorophenyl group, the triazole ring, and the benzenesulfonamide moiety. The reactivity of these groups can be affected by their electronic and steric properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be influenced by its molecular structure. For example, the presence of the thiazole ring, the fluorophenyl group, the triazole ring, and the benzenesulfonamide moiety can affect properties such as solubility, stability, and reactivity .Mechanism of Action
Target of Action
The primary target of this compound is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .
Mode of Action
The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its function . This inhibition disrupts the biosynthesis of chorismate, a precursor for several essential metabolites .
Biochemical Pathways
The compound affects the shikimate pathway , which is responsible for the biosynthesis of chorismate . Chorismate is a precursor for several essential metabolites, including aromatic amino acids and vitamins . By inhibiting Shikimate dehydrogenase, the compound disrupts this pathway, leading to a deficiency in these essential metabolites .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability due to the presence of hydrogen bond accepting and donating characteristics . These characteristics allow the compound to make specific interactions with different target receptors .
Result of Action
The inhibition of Shikimate dehydrogenase by the compound leads to a deficiency in essential metabolites, disrupting the normal functioning of the cell . This disruption can lead to cell death, making the compound potentially useful as an antimicrobial or anticancer agent .
Future Directions
properties
IUPAC Name |
4-chloro-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S2/c19-12-5-7-14(8-6-12)28(25,26)21-10-9-13-11-27-18-22-17(23-24(13)18)15-3-1-2-4-16(15)20/h1-8,11,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILGOCOHQZUNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dimethyl-6-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2789657.png)




![2-[2-(4-phenylpiperazino)ethyl]-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B2789663.png)
![N-(3-fluorophenyl)-2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2789664.png)


![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)


![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)